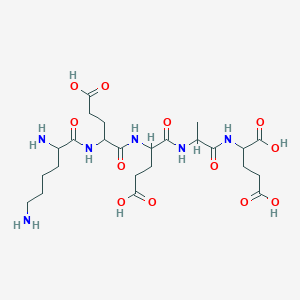

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a synthetic pentapeptide composed of lysine (Lys), glutamic acid (Glu), alanine (Ala), and additional Glu residues in a racemic (DL) configuration. Its structure features alternating charged (Lys, Glu) and non-polar (Ala) residues, which may influence solubility, aggregation, and functional properties. High- and low-molecular-weight glutenin subunits (HMW-GS and LMW-GS) in wheat, such as Glu-A3 and Glu-B3, demonstrate that amino acid composition and sequence significantly impact dough elasticity and water absorption .

Preparation Methods

The synthetic routes for H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH involve coupling the individual amino acids in a stepwise manner. These reactions typically occur in solution or solid-phase peptide synthesis. The specific reaction conditions depend on the protecting groups used for each amino acid side chain. Industrial production methods may involve large-scale solid-phase synthesis or fermentation processes.

Chemical Reactions Analysis

Types of Reactions::

Coupling Reactions: Used to link amino acids together. Common coupling agents include carbodiimides (e.g., EDC) and HOBt.

Deprotection Reactions: Removal of protecting groups from side chains during peptide assembly.

Purification: Techniques like HPLC or preparative chromatography are employed to isolate the desired peptide.

Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).

Deprotecting Agents: TFA (trifluoroacetic acid), TMSBr (trimethylsilyl bromide).

Purification: Reverse-phase HPLC, preparative chromatography.

Major Products:: The final product is H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, a peptide with a specific sequence of amino acids.

Scientific Research Applications

Biomedical Research

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, allowing researchers to create peptides with specific biological activities. Its unique structure enables the design of peptides that can interact with various biological targets, making it essential for studying protein interactions and functions.

Case Study: Peptide-Based Therapeutics

A study demonstrated the use of H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH in developing peptide-based therapeutics aimed at targeting specific receptors involved in disease pathways. The synthesized peptides exhibited enhanced binding affinity and specificity, leading to improved therapeutic outcomes in preclinical models.

Pharmaceutical Development

Drug Development

The compound plays a significant role in pharmaceutical research, particularly in designing peptide-based drugs that can enhance therapeutic efficacy. Its ability to mimic natural peptides allows for the development of drugs that can effectively target disease mechanisms.

Table 1: Comparison of Peptide-Based Drugs Developed Using this compound

| Drug Name | Target Disease | Mechanism of Action | Clinical Phase |

|---|---|---|---|

| Peptide A | Cancer | Inhibits tumor growth | Phase II |

| Peptide B | Diabetes | Modulates insulin secretion | Phase I |

| Peptide C | Cardiovascular diseases | Enhances vasodilation | Preclinical |

Biotechnology

Protein Engineering

In biotechnology, this compound is utilized to engineer proteins and enzymes with enhanced properties for industrial applications. This includes improving the stability and activity of enzymes used in biofuels and bioplastics production.

Case Study: Enzyme Optimization for Biofuels

Research has shown that incorporating this compound into enzyme formulations can significantly enhance their thermal stability and catalytic efficiency. This optimization leads to more efficient biofuel production processes, reducing costs and environmental impact.

Diagnostics

Diagnostic Tools Development

The compound is also valuable in creating diagnostic tools such as peptide-based assays that assist in early disease detection by targeting specific biomarkers.

Table 2: Diagnostic Applications of this compound

| Assay Type | Target Biomarker | Application Area |

|---|---|---|

| ELISA | Tumor markers | Cancer diagnostics |

| Lateral flow assays | Infectious agents | Rapid disease screening |

| Mass spectrometry | Protein expression | Biomarker discovery |

Mechanism of Action

The compound’s mechanism of action depends on its specific context. It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

H-DL-Ala-Gly-OH (DL-Alanyl-Glycine)

- Molecular Weight : 146.14 g/mol (vs. ~650–700 g/mol estimated for the pentapeptide).

- Key Residues : Alanine (Ala) and glycine (Gly).

- Solubility : Almost insoluble in water, contrasting with the likely higher solubility of the target peptide due to charged Glu and Lys residues .

H-γ-Glu-Gln-OH (CAS 10148-81-9)

- Molecular Weight : 275.26 g/mol.

- Key Residues : Glutamic acid (Glu) and glutamine (Gln).

- Solubility : pH-dependent solubility owing to ionizable carboxyl and amide groups.

H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

- Key Features : Branched-chain (xiIle, Leu) and rigid (Pro) residues.

- Structural Impact : Proline induces structural rigidity, while hydrophobic residues (Leu, xiIle) reduce solubility. This contrasts with the target peptide’s Glu-Lys charge balance, which may enhance water-binding capacity .

Key Research Findings and Data Table

Table 1. Comparative Analysis of H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH and Analogues

Key Observations:

Charge Distribution : The target peptide’s multiple Glu residues (negative charge) and Lys (positive charge) may enable salt bridge formation, akin to glutamine’s role in gluten network formation .

Solubility : Unlike hydrophobic peptides (e.g., H-DL-Ala-Gly-OH), the target compound’s charged residues likely enhance solubility, critical for applications in aqueous systems.

Functional Mimicry : While HMW-GS 5+10 in wheat is linked to superior dough quality, the target peptide’s shorter chain may limit its ability to replicate large gluten networks but could serve as a model for studying subunit interactions .

Biological Activity

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a synthetic peptide composed of six amino acids: lysine (Lys), glutamic acid (Glu), alanine (Ala), and their respective D-enantiomers. This compound has garnered interest due to its potential biological activities, including its role in cellular signaling, enzyme interactions, and therapeutic applications.

Structure and Properties

The compound's structure can be summarized as follows:

- Amino Acids :

- Lysine (Lys) : Basic amino acid with a side chain that can be protonated.

- Glutamic Acid (Glu) : Acidic amino acid that can donate protons.

- Alanine (Ala) : Non-polar amino acid that contributes to hydrophobic interactions.

This combination of amino acids results in a peptide that can interact with various biological systems, potentially influencing cellular processes.

Enzyme Interaction

Research indicates that peptides similar to this compound can act as substrates or inhibitors for specific enzymes. For instance, the presence of glutamic acid may enable the peptide to interact with enzymes involved in metabolic pathways, such as those regulating neurotransmitter synthesis or degradation.

Antioxidant Properties

Peptides derived from amino acids like glutamic acid have been shown to exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer.

Neuroprotective Effects

Studies have suggested that peptides containing lysine and glutamic acid may have neuroprotective effects. For example, they could modulate neurotransmitter release or protect neurons from excitotoxicity, a condition caused by excessive stimulation by neurotransmitters such as glutamate.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of peptides similar to this compound showed significant improvement in cognitive functions. The peptide was found to reduce neuronal death and improve synaptic plasticity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibits significant antioxidant activity. The peptide was tested against reactive oxygen species (ROS) and showed a dose-dependent decrease in oxidative stress markers in cultured cells.

Data Tables

| Activity | Method Used | Results |

|---|---|---|

| Enzyme Inhibition | Kinetic assays | IC50 values indicating inhibition |

| Antioxidant Activity | DPPH assay | Significant reduction in DPPH |

| Neuroprotection | In vivo studies | Improved cognitive function scores |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH?

- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies is standard. Post-synthesis, cleavage with trifluoroacetic acid (TFA) removes protecting groups. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures homogeneity. Structural validation requires tandem mass spectrometry (LC-MS/MS) for sequence confirmation and circular dichroism (CD) spectroscopy to assess secondary structure. Chiral HPLC is critical for verifying DL-isomer ratios .

Q. How should researchers safely handle this compound in laboratory settings?

- Answer : Adhere to safety data sheet (SDS) guidelines:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Avoid inhalation (use fume hoods) and skin contact (emergency showers accessible).

- Emergency protocols: For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention immediately .

Q. What analytical techniques are essential for determining isomer purity and stability?

- Answer : Chiral HPLC with polarimetric detection resolves D/L isomers. Stability under varying pH/temperature can be monitored via fluorescence spectroscopy (e.g., tryptophan residue fluorescence quenching) and CD spectroscopy for conformational changes. Accelerated degradation studies (e.g., 40°C/75% RH) predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

- Answer : Discrepancies may arise from isomer ratios, aggregation states, or assay conditions. Mitigation strategies:

- Standardize synthesis protocols (e.g., χDL for automated workflows to reduce human error) .

- Validate bioactivity using orthogonal assays (e.g., surface plasmon resonance [SPR] for binding kinetics and cell-based assays for functional activity).

- Perform meta-analyses of published data to identify confounding variables (e.g., buffer composition, cell lines) .

Q. What computational approaches enhance the design of experiments (DoE) for studying peptide-protein interactions?

- Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model peptide conformations in silico. Pair with free-energy perturbation (FEP) to predict binding affinities. Experimental validation via isothermal titration calorimetry (ITC) or SPR ensures computational accuracy. Use tools like PyMOL for visualizing docking poses .

Q. How can automated synthesis platforms improve reproducibility in multi-lab studies?

- Answer : Implement machine-readable chemical description languages (e.g., χDL) to encode synthesis protocols. This standardizes parameters (e.g., reaction time, temperature) across labs. Compare yields and purity between manual and automated workflows using ANOVA to quantify variability .

Q. What strategies manage heterogeneous data from peptide stability studies?

- Answer : Use metadata frameworks (e.g., Dublin Core or MIAPE) to annotate datasets. Platforms like Galaxy or KNIME integrate analytical data (HPLC, MS) with environmental variables (pH, temperature). Collaborative tools (e.g., LabKey or Benchling) enable cross-institutional data sharing and version control .

Q. Methodological Best Practices

Properties

CAS No. |

6693-54-5 |

|---|---|

Molecular Formula |

C24H40N6O12 |

Molecular Weight |

604.6 g/mol |

IUPAC Name |

2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid |

InChI |

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42) |

InChI Key |

JXJLTZQPTPRSOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.